REACTION_SMILES
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[CH3:15][C:16](=[O:17])[OH:18].[F:1][c:2]1[c:3]([N+:12]([O-:11])=[O:13])[c:4]([CH2:8][C:9](=[O:10])[OH:14])[cH:5][cH:6][cH:7]1>>[F:1][c:2]1[c:3]2[c:4]([cH:5][cH:6][cH:7]1)[CH2:8][C:9](=[O:10])[NH:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1cccc(F)c1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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O=C1Cc2cccc(F)c2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |